molecular formula C7H5ClFNO B2386051 2-Amino-5-chloro-4-fluorobenzaldehyde CAS No. 1602624-87-2

2-Amino-5-chloro-4-fluorobenzaldehyde

Cat. No.: B2386051
CAS No.: 1602624-87-2
M. Wt: 173.57
InChI Key: PPZKIKDYHUPMON-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅ClFNO. It is a halogen-substituted benzaldehyde, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring. This compound is typically a light yellow to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the nitration of 2-chloro-4-fluorobenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of potential therapeutic agents for treating diseases like cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-5-fluorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Amino-5-chlorobenzaldehyde

Comparison

2-Amino-5-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Properties

IUPAC Name

2-amino-5-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZKIKDYHUPMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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